molecular formula C5H10ClN3 B2661337 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2247103-50-8

1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride

Cat. No. B2661337
CAS RN: 2247103-50-8
M. Wt: 147.61
InChI Key: AMIHEQBJFMMNBQ-UHFFFAOYSA-N
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Description

1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.61 . It is also known by its IUPAC name 1,2,5-triazaspiro[2.5]oct-1-ene hydrochloride .


Molecular Structure Analysis

The InChI code for 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride is 1S/C5H9N3.ClH/c1-2-5(7-8-5)4-6-3-1;/h6H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride is a powder that has a melting point of 166-168°C .

Scientific Research Applications

Peptide Synthesis and Organic Chemistry

One significant application of derivatives of 1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride is in peptide synthesis. Suter et al. (2000) synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, demonstrating its utility as a dipeptide building block in peptide synthesis. This compound facilitated the successful preparation of peptides, illustrating its potential in the synthesis of complex biological molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

HIV Entry Inhibition

Watson et al. (2005) described the role of a derivative, identified as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride, as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This compound showed significant antiviral effects against HIV-1, highlighting the therapeutic potential of 1,2,7-Triazaspiro[2.5]oct-1-ene derivatives in the development of novel HIV entry inhibitors (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Antimicrobial and Detoxification Applications

Ren et al. (2009) developed a novel N-halamine precursor, derived from 1,2,7-Triazaspiro[2.5]oct-1-ene, for coating on cotton fabrics. This precursor, upon chlorination, endowed the cotton fabrics with antimicrobial properties and the ability to detoxify chemical agents. The study emphasizes the utility of 1,2,7-Triazaspiro[2.5]oct-1-ene derivatives in creating functional materials for health and safety applications (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

1,2,7-triazaspiro[2.5]oct-1-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-5(7-8-5)4-6-3-1;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIHEQBJFMMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride

CAS RN

2247103-50-8
Record name 1,2,5-triazaspiro[2.5]oct-1-ene hydrochloride
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